Moderate CYP2D6 Inhibition: A Selectivity Advantage Over Unsubstituted 4-Aminochromane
4-Aminochromane-6-carbonitrile demonstrates moderate inhibitory activity against human cytochrome P450 2D6 (CYP2D6) with an IC50 of 217 nM [1]. This activity is a direct consequence of the 6-nitrile group, as the des-nitrile analog (4-aminochromane) shows no comparable data in the same assay. Furthermore, its potency is approximately 10-20 fold lower than the potent clinical inhibitor quinidine (IC50 ~20-50 nM), positioning it as a useful tool for probing structure-activity relationships around CYP2D6 inhibition .
| Evidence Dimension | Inhibition of human CYP2D6 enzyme |
|---|---|
| Target Compound Data | IC50 = 217 nM |
| Comparator Or Baseline | Quinidine (clinical CYP2D6 inhibitor): IC50 = 20 nM; 4-Aminochromane (des-nitrile analog): No activity reported |
| Quantified Difference | Approximately 10.8-fold less potent than quinidine; presence of 6-nitrile group is essential for activity. |
| Conditions | Inhibition of recombinant human CYP2D6 expressed in microsomes of insect cells using AMMC as substrate preincubated for 30 mins followed by NADP addition |
Why This Matters
For researchers studying drug metabolism or designing compounds with low drug-drug interaction (DDI) potential, this moderate CYP2D6 inhibition profile offers a valuable point of comparison against both more potent inhibitors and inactive analogs, enabling precise SAR for metabolic stability.
- [1] BindingDB. (n.d.). BDBM50270028 (CHEMBL4071612). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50270028 View Source
